

# Application Notes and Protocols: 4-Chlorophenyl Benzoate in Organic Synthesis

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## Compound of Interest

Compound Name: 4-Chlorophenyl benzoate

Cat. No.: B104076

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## Introduction

**4-Chlorophenyl benzoate** is a versatile chemical compound with applications in organic synthesis, serving as a key intermediate and reagent in the formation of complex molecules. Its chemical structure, featuring a benzoate group attached to a chlorophenyl moiety, allows for a variety of chemical transformations. These notes provide an overview of its applications, particularly in the synthesis of biologically active compounds, and offer detailed experimental protocols for its use.

## Physicochemical Data

A summary of the key physicochemical properties of **4-Chlorophenyl benzoate** is presented below for easy reference.

Property	Value	Reference
CAS Number	2005-08-5	[1]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClO <sub>2</sub>	[1][2]
Molecular Weight	232.66 g/mol	[1][2]
Appearance	White to almost white powder/crystal	[1]
Melting Point	87-89 °C	[3]
Storage Temperature	-20°C or Room Temperature (sealed in dry conditions)	[1][4]

## Applications in Organic Synthesis

The primary application of **4-Chlorophenyl benzoate** lies in its use as a precursor for the synthesis of more complex molecules, including those with potential therapeutic applications.

## Synthesis of Phenstatin Analogs

**4-Chlorophenyl benzoate** is a key reagent in the synthesis of phenstatin analogs.[3][4] These biaryl compounds are of significant interest in medicinal chemistry as they exhibit antitubulin activity, a mechanism targeted in cancer chemotherapy. The synthesis typically proceeds through a Fries rearrangement followed by a Friedel-Crafts reaction.

## Experimental Protocols

### Protocol 1: Synthesis of 4-Chlorophenyl Benzoate

This protocol describes the synthesis of **4-chlorophenyl benzoate** from benzamide and p-chlorophenol.[5]

Materials:

- Benzamide
- p-Chlorophenol

- $\text{Fe}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$  (catalyst)
- Trifluoromethanesulfonic acid
- 1,2-Xylene (solvent)
- Chloroform
- Water or saturated salt solution

#### Equipment:

- Reaction tube
- Standard glassware for extraction and concentration
- Chromatography column

#### Procedure:

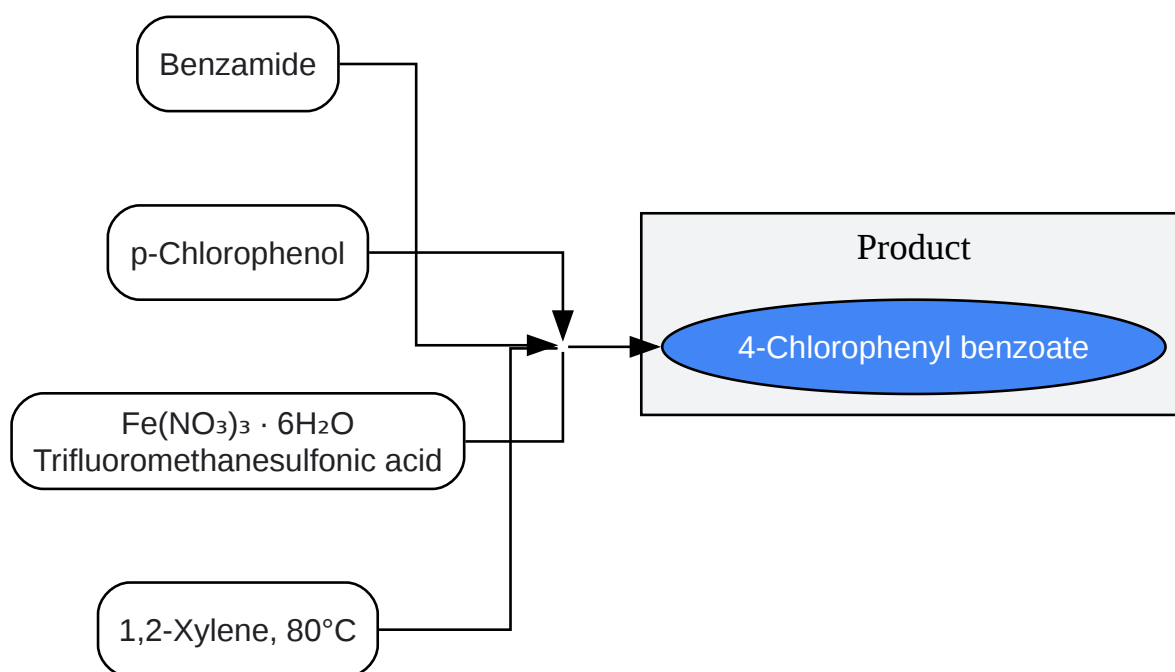
- To a reaction tube, add  $\text{Fe}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$  (70 mol%), benzamide (0.2 mmol), trifluoromethanesulfonic acid (20 mol%), 1,2-xylene (2 ml), and p-chlorophenol (0.2 mmol).
- Heat the reaction mixture to 80 °C.
- After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
- Wash the mixture with water or a saturated salt solution.
- Extract the product with chloroform.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent.
- Purify the crude product by column chromatography to obtain the target product.

#### Quantitative Data:

Reactants	Catalyst/Reagent	Solvent	Temperature	Yield	Reference
Benzamide, p-Chlorophenol	$\text{Fe}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ , Trifluoromethanesulfonic acid	1,2-Xylene	80 °C	71%	[5]

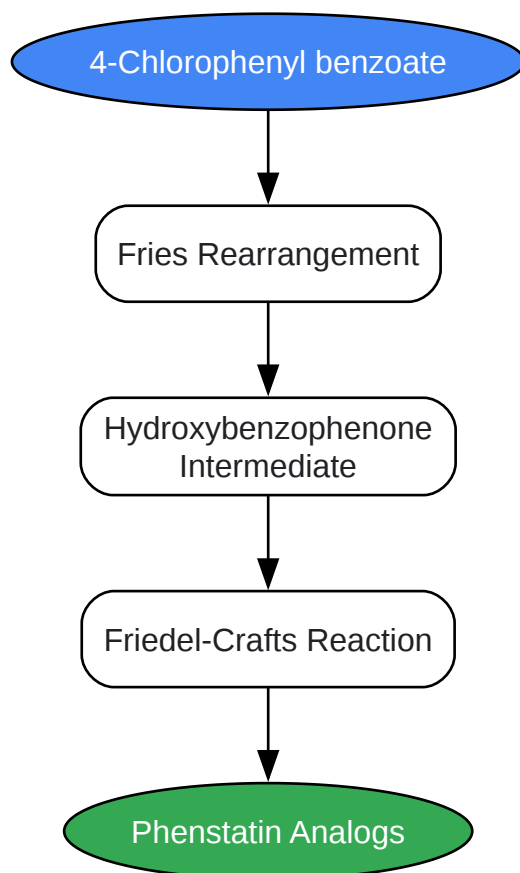
## Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving **4-Chlorophenyl benzoate**.



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Caption: Synthesis of **4-Chlorophenyl benzoate**.



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Caption: Synthesis of Phenstatin Analogs.

## Potential as a Pharmaceutical Intermediate

While direct protocols are not extensively detailed in the initial literature search, the structure of **4-chlorophenyl benzoate** makes it a plausible intermediate in the synthesis of various pharmaceutical agents. For instance, compounds with a chlorophenyl moiety are common in drug candidates, such as bepotastine and certain enzyme inhibitors.[6][7][8][9] The ester linkage in **4-chlorophenyl benzoate** can be cleaved or transformed to introduce other functional groups, making it a versatile building block in a multi-step synthesis.

## Conclusion

**4-Chlorophenyl benzoate** is a valuable reagent in organic synthesis, particularly for the construction of biaryl compounds with potential biological activity. The provided protocols and data serve as a foundation for researchers to explore its utility in their synthetic endeavors.

Further research into its application in cross-coupling reactions and as a key intermediate in the synthesis of other bioactive molecules could expand its role in medicinal chemistry and drug development.

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